1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
Introduction to 1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
This compound represents a sophisticated heterocyclic compound that has garnered significant attention in contemporary chemical research. This compound belongs to the pyrazole carboxylic acid family, a class of nitrogen-containing heterocycles known for their diverse biological activities and synthetic versatility. The molecule features a pyrazole ring system as its core structure, which serves as the foundation for two critical functional group substitutions that define its chemical identity and reactivity profile.
The compound's unique architecture emerges from the strategic placement of a 4-fluorophenoxy methyl substituent at the nitrogen-1 position of the pyrazole ring, combined with a carboxylic acid group at the carbon-3 position. This particular substitution pattern creates a molecule with distinct electronic properties, enhanced by the electron-withdrawing effects of both the fluorine atom and the carboxylic acid functionality. The presence of the fluorophenoxy group introduces additional complexity through its aromatic character and the specific positioning of the fluorine substituent on the phenyl ring.
Research applications for this compound span multiple scientific disciplines, with particular emphasis on pharmaceutical development, agricultural chemistry, and biochemical research. The structural features of this compound contribute to its potential as a pharmaceutical intermediate, where it serves as a building block for the synthesis of various therapeutically active compounds. In agricultural chemistry, the compound finds utility in the formulation of agrochemicals, including herbicides and fungicides, where its unique structural properties enhance crop protection capabilities. Additionally, biochemical research applications leverage the compound's ability to interact with specific molecular targets, making it valuable for studies related to enzyme inhibition and receptor binding mechanisms.
Nomenclature and Structural Identification
The systematic identification and nomenclature of this compound follows established chemical naming conventions that precisely describe its molecular architecture. Understanding the compound's nomenclature requires careful examination of its structural components and their systematic representation according to international chemical standards. The compound's identification encompasses multiple classification systems, including systematic nomenclature, molecular formulation, and comparative analysis with structurally related derivatives.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that precisely define its structural features and substitution patterns. The official International Union of Pure and Applied Chemistry name is designated as this compound, which systematically describes the core pyrazole ring structure and its substituents. This nomenclature begins with the identification of the five-membered pyrazole ring as the parent heterocycle, containing two adjacent nitrogen atoms at positions 1 and 2.
The systematic name construction proceeds by identifying the substituents in order of their attachment to the pyrazole core. The 4-fluorophenoxy methyl group attached to nitrogen-1 is described as [(4-fluorophenoxy)methyl], indicating a methylene bridge connecting the pyrazole nitrogen to an oxygen atom that links to a para-fluorinated benzene ring. The carboxylic acid functionality at carbon-3 is designated by the suffix "carboxylic acid," completing the systematic description of the molecular structure.
According to chemical database records, the compound is registered with Chemical Abstracts Service number 1004193-27-4, providing a unique identifier for chemical literature and commercial sourcing. The PubChem database assigns this compound the identifier CID 7017323, facilitating cross-referencing in chemical databases and research publications. These systematic identifiers ensure consistent recognition across different chemical information systems and support accurate communication in scientific literature.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is precisely defined as C11H9FN2O3, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This molecular composition yields a calculated molecular weight of 236.20 grams per mole, as consistently reported across multiple chemical suppliers and databases. The molecular formula reflects the compound's heterocyclic nature, with the nitrogen atoms incorporated into the pyrazole ring system and the oxygen atoms distributed among the carboxylic acid group and the phenoxy linkage.
Stereochemical analysis of this compound reveals relatively straightforward three-dimensional characteristics due to the planar nature of both the pyrazole and phenyl ring systems. The molecule does not contain traditional chiral centers, eliminating concerns about optical isomerism under standard conditions. However, the conformational flexibility around the methylene bridge connecting the pyrazole nitrogen to the phenoxy oxygen allows for rotational isomerism, creating different spatial arrangements of the fluorophenyl group relative to the pyrazole core.
The molecular geometry is influenced by several factors, including the aromatic character of both ring systems, the hydrogen bonding potential of the carboxylic acid group, and the electronic effects of the fluorine substituent. The carboxylic acid functionality contributes to the molecule's polar character and provides sites for intermolecular hydrogen bonding, affecting both solubility properties and crystal packing arrangements. The fluorine atom's high electronegativity creates a permanent dipole moment in the phenyl ring, influencing the compound's overall electronic distribution and potential for intermolecular interactions.
Comparative Analysis with Related Fluorinated Pyrazole Derivatives
Comparative analysis of this compound with related fluorinated pyrazole derivatives reveals important structure-activity relationships and highlights the unique features of this particular compound. Several structurally related compounds provide valuable reference points for understanding the significance of specific substitution patterns and their effects on chemical and biological properties.
3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid represents a closely related compound that differs primarily in the positioning of the fluorophenyl group and the carboxylic acid functionality. This compound has a molecular formula of C10H7FN2O2 and a molecular weight of 206.17 grams per mole, making it significantly smaller than the target compound due to the absence of the methylene bridge and phenoxy linkage. The direct attachment of the fluorophenyl group to the pyrazole ring in this related compound creates different electronic effects and eliminates the conformational flexibility provided by the methylene spacer in this compound.
Table 1 presents a comprehensive comparison of key structural and physical properties among related fluorinated pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Carboxylic Acid Position | Fluorine Position |
|---|---|---|---|---|---|
| This compound | C11H9FN2O3 | 236.20 | 1004193-27-4 | 3 | para-phenoxy |
| 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7FN2O2 | 206.17 | 618383-44-1 | 4 | para-phenyl |
| 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | C10H7FN2O2 | 206.17 | 870704-22-6 | 5 | para-phenyl |
| 4-Fluoro-1-methyl-1H-pyrazole | C4H5FN2 | 100.09 | 69843-14-7 | None | pyrazole ring |
Another significant related compound is 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which shares the same molecular formula and weight as its 4-carboxylic acid isomer but differs in the carboxylic acid positioning. This positional isomerism demonstrates the importance of functional group placement in determining chemical properties and potential biological activities. The CAS number 870704-22-6 distinguishes this compound from its structural isomers.
4-Fluoro-1-methyl-1H-pyrazole provides an example of fluorine incorporation directly into the pyrazole ring system rather than as a substituent on an attached phenyl group. With a molecular formula of C4H5FN2 and molecular weight of 100.09 grams per mole, this compound represents a much simpler structure that lacks both the carboxylic acid functionality and the extended phenoxy substituent. The direct fluorination of the pyrazole ring creates different electronic effects compared to the para-fluorinated phenoxy substitution pattern found in the target compound.
The comparative analysis reveals that this compound represents one of the more structurally complex members of this compound family. Its unique combination of a flexible methylene-linked phenoxy substituent, para-fluorination, and carboxylic acid functionality at the 3-position creates a distinct chemical entity with properties that differ significantly from simpler pyrazole derivatives. This structural complexity likely contributes to the compound's diverse research applications and its potential for specific molecular interactions in biological systems.
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCURUQFSQIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches
Pyrazole Ring Formation
The foundational step in synthesizing 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves constructing the pyrazole core. A widely adopted method utilizes hydrazine (NH₂NH₂) and 1,3-diketones under acidic conditions:
Reaction Mechanism:
$$
\text{1,3-Diketone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole-3-carboxylic acid derivative}
$$
Typical conditions involve refluxing in ethanol with catalytic HCl (0.1–0.5 M) for 6–12 hours. The electron-withdrawing carboxylic acid group at position 3 directs regioselectivity, ensuring >85% yield of the desired regioisomer.
Substrate Selection
- 1,3-Diketones: Acetylacetone (2,4-pentanedione) is preferred for its stability and reactivity.
- Solvents: Ethanol or methanol balances solubility and reaction kinetics.
- Acid Catalysts: HCl outperforms H₂SO₄ in minimizing side products like pyrazoline derivatives.
Introduction of the 4-Fluorophenoxy Methyl Group
Functionalization of the pyrazole nitrogen with the 4-fluorophenoxy methyl group proceeds via nucleophilic substitution:
Reaction Scheme:
$$
\text{Pyrazole-NH} + \text{ClCH₂OC₆H₄F-4} \xrightarrow{\text{Base}} \text{1-[(4-Fluorophenoxy)methyl]pyrazole}
$$
Key parameters:
- Alkylating Agent: 4-Fluorophenoxymethyl chloride (ClCH₂OC₆H₄F-4) is synthesized from 4-fluorophenol and chloromethyl chlorides.
- Base: K₂CO₃ or NaH in DMF at 60–80°C for 4–8 hours achieves 70–80% conversion.
- Side Reactions: Over-alkylation at the pyrazole N2 position is mitigated by stoichiometric control (1:1.05 substrate:alkylating agent).
Advanced Methodologies
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reproducibility:
Protocol:
- Pyrazole formation in a packed-bed reactor (residence time: 30 min, 80°C).
- In-line separation of byproducts via membrane filtration.
- Alkylation in a microfluidic mixer (Reaction time: 2 hours, 75°C).
Yield: 92% with 99% purity.
Catalytic Approaches
Pd/Cu-mediated coupling streamlines the synthesis:
Example:
$$
\text{Pyrazole-Bpin} + \text{4-Fluorophenoxymethyl iodide} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{Product}
$$
Optimization Strategies
Purification Techniques
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization | 98 | 15 |
| Acid-Base Extraction | 95 | 5 |
| Preparative HPLC | 99.5 | 20 |
Acid-base extraction (pH 1–2 aqueous HCl followed by basification) offers the best yield-purity balance for industrial applications.
Comparative Analysis of Synthetic Routes
| Parameter | Traditional | Continuous Flow | Catalytic |
|---|---|---|---|
| Time (h) | 18 | 6 | 24 |
| Yield (%) | 75 | 92 | 88 |
| Purity (%) | 95 | 99 | 97 |
| Scalability | Moderate | High | Low |
Continuous flow synthesis emerges as the most efficient method, particularly for batches >1 kg.
Chemical Reactions Analysis
Esterification and Derivatization
The carboxylic acid group readily undergoes esterification under acidic conditions. For example:
-
Reaction with ethanol : Forms ethyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate using sulfuric acid as a catalyst.
-
Prodrug synthesis : The acid has been converted to ester prodrugs via diazen-1-ium-1,2-diolated nitric oxide donor moieties, enhancing bioavailability .
Key Conditions :
| Reagent | Catalyst | Product Application |
|---|---|---|
| Ethanol + H₂SO₄ | Acidic | Intermediate for derivatives |
| Trifluoroacetic anhydride | DMAP | Activated esters for coupling |
Oxidation
The compound’s pyrazole ring and substituents undergo oxidation:
-
Carboxylic acid formation : Oxidation of analogous pyrazole-4-carbaldehydes with KMnO₄ yields pyrazole-4-carboxylic acids (e.g., conversion of 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde to its carboxylic acid derivative) .
Reduction
-
Carboxylic acid → Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol.
Reaction Outcomes :
| Starting Material | Reagent | Product |
|---|---|---|
| Pyrazole-3-carboxylic acid | LiAlH₄ | 3-(Hydroxymethyl)pyrazole |
| Pyrazole-4-carbaldehyde | KMnO₄ | Pyrazole-4-carboxylic acid |
Suzuki-Miyaura Cross-Coupling
The fluorophenoxy methyl group participates in palladium-catalyzed couplings:
-
Borylation : Reacts with bis(pinacolato)diboron (B₂Pin₂) to form boronic esters, enabling aryl-aryl bond formation .
Catalytic System :
| Catalyst | Ligand | Substrate Compatibility |
|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl bromides, chlorides |
Nucleophilic Substitution
The fluorine atom on the phenoxy group is susceptible to substitution:
-
Fluorine replacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to form 4-(piperidin-1-yl)phenoxy derivatives.
Example :
Amidation and Condensation
The carboxylic acid forms amides and hydrazides:
-
Amide synthesis : Reacts with amines (e.g., aniline) using EDCl/HOBt to yield pyrazole-3-carboxamides .
-
Hydrazide formation : Treatment with hydrazine produces hydrazide intermediates for heterocycle synthesis (e.g., oxadiazoles) .
Reaction Table :
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Pyrazole-3-carboxylic acid | EDCl/HOBt + RNH₂ | Pyrazole-3-carboxamide | Enzyme inhibition studies |
| Pyrazole-4-carboxylic acid | NH₂NH₂ | Pyrazole-4-carbohydrazide | Antitubercular agents |
Friedel-Crafts Hydroxyalkylation
The compound engages in electrophilic aromatic substitution:
Mechanism :
Critical Analysis of Reactivity
-
Fluorine’s role : Enhances electron-withdrawing effects, stabilizing intermediates in coupling/substitution reactions.
-
Pyrazole ring : Participates in π-π stacking and hydrogen bonding, influencing regioselectivity in cross-couplings .
For extended synthetic applications, consult peer-reviewed protocols from Organic Chemistry Portal and Acta Pharmaceutica .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds. Its ability to target specific enzymes or receptors makes it valuable in drug development. The compound has shown potential in anticancer therapies, with studies indicating significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
Recent research highlights the compound's anticancer properties:
| Activity Type | Target Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF7 (Breast) | 12.5 µM |
| Anticancer | NCI-H460 (Lung) | 42.3 µM |
| Anticancer | SF-268 (Brain) | 31.5 µM |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting specific kinases involved in cell cycle regulation.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented, with this compound demonstrating the ability to modulate inflammatory pathways. The presence of the carboxylic acid group enhances its capacity to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase, potentially benefiting conditions such as arthritis.
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the Fluorophenoxy Methyl Group : Reacting the pyrazole intermediate with a fluorophenoxy methyl halide in the presence of a base.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly affect potency and selectivity.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Carboxylic Acid Group : Essential for maintaining biological activity; plays a role in receptor interactions.
- Phenoxy Group : Contributes to overall stability and solubility.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can interact with various amino acid residues in the active site of the enzyme or receptor.
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can affect its reactivity and binding properties.
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: The presence of a bromophenoxy group can lead to different chemical and biological properties compared to the fluorophenoxy derivative.
1-[(4-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: The methylphenoxy group can influence the compound’s hydrophobicity and overall reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability, binding affinity, and selectivity for specific targets.
Biological Activity
1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and other pharmacological properties. The synthesis, structure-activity relationship (SAR), and case studies related to this compound will also be discussed.
Chemical Structure and Properties
The chemical formula of this compound is CHFNO. Its structure features a pyrazole ring substituted with a fluorophenoxy group and a carboxylic acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 220.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound demonstrated significant inhibitory activity against several cancer cell lines:
- MCF7 (Breast Cancer) : IC = 12.5 µM
- NCI-H460 (Lung Cancer) : IC = 42.3 µM
- SF-268 (Brain Cancer) : IC = 31.5 µM
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of microtubule dynamics and inhibition of specific kinases involved in cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The presence of the carboxylic acid group in this compound enhances its ability to modulate inflammatory pathways.
The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This action can potentially lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly affect potency and selectivity.
Key Findings
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Carboxylic Acid Group : Essential for maintaining biological activity, it plays a role in receptor interactions.
- Phenoxy Group : Contributes to the overall stability and solubility of the compound.
Table 2: Summary of Biological Activities
| Activity Type | Target Cell Line | IC Value |
|---|---|---|
| Anticancer | MCF7 | 12.5 µM |
| Anticancer | NCI-H460 | 42.3 µM |
| Anticancer | SF-268 | 31.5 µM |
| Anti-inflammatory | Not specified | Not specified |
Q & A
Basic Synthesis Strategies
Q: What are the standard synthetic routes for preparing 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid? A: A common approach involves:
Ester Hydrolysis : Hydrolysis of the ethyl ester precursor (e.g., ethyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate) using NaOH in ethanol/water, followed by acidification to yield the carboxylic acid. This mirrors methods used for analogous pyrazole-3-carboxylic acids .
Protection/Deprotection : Use of trityl (triphenylmethyl) groups to protect reactive sites during coupling steps, followed by deprotection with trifluoroacetic acid (TFA) to isolate the final product .
Coupling Reactions : Linking the pyrazole core to phenoxy-methyl groups via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity at the pyrazole N1 position .
Advanced Synthesis: Optimizing Coupling Efficiency
Q: How can coupling reactions for introducing the 4-fluorophenoxy methyl group be optimized? A: Key considerations include:
- Linker Length : Adjusting methylene spacer lengths (e.g., C2–C4) between the pyrazole and phenoxy group to balance steric effects and reactivity, as seen in HDAC inhibitor conjugates .
- Catalytic Systems : Employing palladium catalysts for Suzuki-Miyaura couplings when aryl halides are involved, or using DCC/DMAP for carboxylate activation .
- Reaction Monitoring : Using TLC or HPLC to track intermediate formation and minimize side products like regioisomers .
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorophenoxy methyl at N1, carboxylic acid at C3) .
- HPLC-PDA : Assess purity (>95%) and detect impurities like unhydrolyzed esters or regioisomers .
- Melting Point Analysis : Compare observed melting points (e.g., 212–213°C for analogous compounds) to literature values for consistency checks .
Advanced Structural Confirmation
Q: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in regiochemistry? A: SCXRD provides unambiguous confirmation of:
- Substituent Positioning : Validates the attachment site of the 4-fluorophenoxy methyl group (N1 vs. N2 on the pyrazole ring) .
- Hydrogen Bonding : Identifies intermolecular interactions (e.g., carboxylic acid dimerization) that influence crystallinity and solubility .
- Sample Preparation : Crystallize the compound in mixed solvents (e.g., DMSO/water) and collect data at 294 K for optimal resolution .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported synthetic yields or melting points? A:
- Reproducibility Checks : Repeat reactions under standardized conditions (e.g., solvent, temperature) to account for procedural variability .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., sulfonamide derivatives in diazo coupling) that may skew yields .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., 1-(4-sulfamoylphenyl) analogs) to contextualize results .
Physicochemical Property Analysis
Q: How does the 4-fluorophenoxy substituent influence solubility and pKa? A:
- Solubility : The electron-withdrawing fluorine atom reduces hydrophilicity; solubility in DMSO or THF is typically higher than in aqueous buffers .
- pKa Determination : Use potentiometric titration or computational tools (e.g., ACD/Labs). For analogous fluorinated pyrazoles, pKa values range from 3.6–4.0 due to the carboxylic acid group .
- LogP Calculation : Experimental HPLC-derived logP values predict membrane permeability for biological assays .
Biological Activity Hypotheses
Q: What potential therapeutic targets could this compound explore based on structural analogs? A:
- COX/HDAC Dual Inhibition : The pyrazole-carboxylic acid scaffold is seen in bifunctional inhibitors targeting cyclooxygenase (COX) and histone deacetylase (HDAC) enzymes. Fluorophenoxy groups may enhance blood-brain barrier penetration .
- Antimicrobial Activity : Fluorinated pyrazoles often exhibit activity against Gram-positive bacteria; MIC assays in Mueller-Hinton broth are recommended .
- Structure-Activity Relationship (SAR) : Modify the phenoxy group (e.g., chloro vs. fluoro) and test inhibitory potency in enzyme assays .
Stability and Storage Recommendations
Q: What storage conditions ensure long-term stability? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
